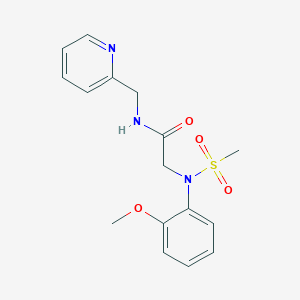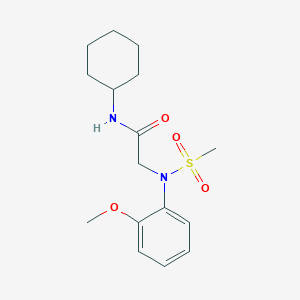![molecular formula C13H13FN2OS B10809813 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine CAS No. 294874-16-1](/img/structure/B10809813.png)
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine
Übersicht
Beschreibung
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound that features a thiazole ring substituted with a fluorophenyl group and a morpholine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and morpholine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-fluoroaniline with carbon disulfide and chloroacetyl chloride can yield the thiazole ring, which is then reacted with morpholine to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound can affect various cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives with different substituents, such as:
- 4-Phenylthiazole derivatives
- 4-Methylthiazole derivatives
- 4-Chlorophenylthiazole derivatives
Uniqueness
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and specificity. The combination of the thiazole ring and morpholine also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUYUEXEWVXEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326927 | |
| Record name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
294874-16-1 | |
| Record name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10809732.png)
![4-[(5-Bromofuran-2-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one](/img/structure/B10809740.png)
![[3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B10809747.png)
![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10809752.png)
![2-[1-oxo-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10809772.png)

![1-(4-Ethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B10809784.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide](/img/structure/B10809801.png)
![ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10809810.png)

![(4Z)-4-[(5-Bromofuran-2-YL)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B10809823.png)
![3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B10809824.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B10809830.png)
![(8-Ethyl-3-hydroxymethyl-1-oxa-4-aza-spiro[4.5]dec-3-yl)-methanol](/img/structure/B10809835.png)
